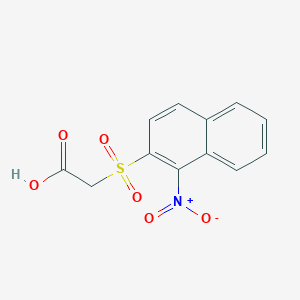
(1-Nitronaphthalene-2-sulfonyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Nitronaphthalene-2-sulfonyl)acetic acid is an organic compound that features both nitro and sulfonyl functional groups attached to a naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Nitronaphthalene-2-sulfonyl)acetic acid typically involves the nitration and sulfonation of naphthalene followed by the introduction of an acetic acid moiety. One common method involves the nitration of naphthalene using a mixture of nitric acid and sulfuric acid to introduce the nitro group. This is followed by sulfonation using sulfur trioxide in the presence of sulfuric acid to introduce the sulfonyl group .
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times. For example, the use of sulfated zirconia as a solid superacid catalyst has been shown to improve the efficiency of the nitration and sulfonation steps .
化学反応の分析
Types of Reactions
(1-Nitronaphthalene-2-sulfonyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include amines and alcohols, often under basic conditions.
Major Products
Oxidation: Products include nitroso derivatives and other oxidized forms.
Reduction: Products include amino derivatives.
Substitution: Products include various substituted naphthalene derivatives.
科学的研究の応用
(1-Nitronaphthalene-2-sulfonyl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (1-Nitronaphthalene-2-sulfonyl)acetic acid involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can act as an electrophile in substitution reactions. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .
類似化合物との比較
Similar Compounds
1-Nitronaphthalene: Similar structure but lacks the sulfonyl and acetic acid groups.
2-Nitronaphthalene: Similar structure but with the nitro group in a different position.
Naphthalene-2-sulfonic acid: Similar structure but lacks the nitro and acetic acid groups.
Uniqueness
(1-Nitronaphthalene-2-sulfonyl)acetic acid is unique due to the presence of both nitro and sulfonyl groups on the naphthalene ring, along with the acetic acid moiety. This combination of functional groups imparts unique chemical properties and reactivity, making it valuable for various applications .
特性
CAS番号 |
90104-79-3 |
|---|---|
分子式 |
C12H9NO6S |
分子量 |
295.27 g/mol |
IUPAC名 |
2-(1-nitronaphthalen-2-yl)sulfonylacetic acid |
InChI |
InChI=1S/C12H9NO6S/c14-11(15)7-20(18,19)10-6-5-8-3-1-2-4-9(8)12(10)13(16)17/h1-6H,7H2,(H,14,15) |
InChIキー |
PQLSOGVDPJUTJZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])S(=O)(=O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl {3-[(dimethoxyphosphoryl)oxy]prop-2-en-1-yl}phosphonate](/img/structure/B14365842.png)

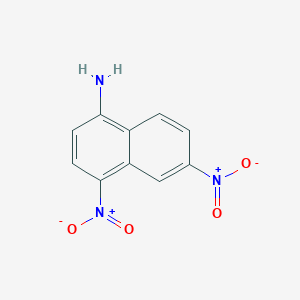
![Dimethoxy{3-[(oxiran-2-yl)methoxy]propyl}phenylsilane](/img/structure/B14365861.png)
![Methyl 3-[2-ethoxy(oxo)acetamido]prop-2-enoate](/img/structure/B14365862.png)

![3-Bromo-2-[methyl(phenyl)amino]prop-2-enenitrile](/img/structure/B14365876.png)
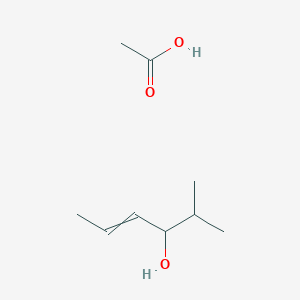
![3-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-1,1-dipropylurea](/img/structure/B14365879.png)
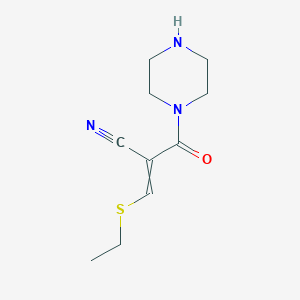


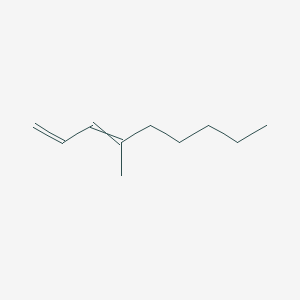
![[(1-Methylcyclobutyl)oxy]benzene](/img/structure/B14365929.png)
